molecular formula C17H12Cl2N2O2 B10966742 3-(2,6-dichlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10966742
M. Wt: 347.2 g/mol
InChI Key: UORVACMEJCLURN-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-4-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a methyl group, and an isoxazole ring. It has garnered significant interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the dichlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is used in the development of new materials and in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-4-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives and compounds with dichlorophenyl groups. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one is another compound with a dichlorophenyl group that has shown activity against various cancers . The uniqueness of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-4-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups and its diverse range of applications.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-14(17(22)20-11-6-3-2-4-7-11)16(21-23-10)15-12(18)8-5-9-13(15)19/h2-9H,1H3,(H,20,22)

InChI Key

UORVACMEJCLURN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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